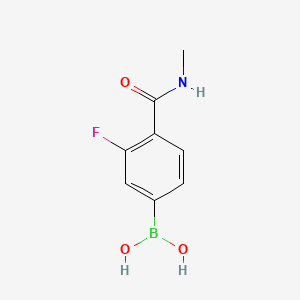

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-fluoro-4-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSXSBGNMOZTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660187 | |

| Record name | [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849833-86-9 | |

| Record name | [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(methylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid CAS number lookup

An In-depth Technical Guide to (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We will detail its fundamental physicochemical properties, explore a validated synthetic pathway, and provide an in-depth protocol for its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document is designed to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules and the discovery of novel therapeutic agents. The central focus is on the compound's structure, reactivity, and strategic utility in constructing pharmaceutical candidates.

Introduction: The Strategic Importance of Functionalized Boronic Acids

In the landscape of pharmaceutical discovery, boronic acids are indispensable tools. Their stability, low toxicity, and remarkable versatility in palladium-catalyzed cross-coupling reactions have established them as foundational building blocks. The subject of this guide, this compound, is a sophisticated example, embodying three key structural motifs that are highly valued in drug design:

-

The Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura reaction, enabling the precise formation of carbon-carbon bonds to construct complex biaryl systems, which are common cores in many drug candidates.

-

The Fluorine Atom: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability. Its electron-withdrawing nature can profoundly influence the pharmacokinetic profile of a drug candidate.

-

The Methylcarbamoyl Group: This group provides a site for hydrogen bonding, which is often crucial for specific and high-affinity interactions with biological targets like enzymes and receptors.

The convergence of these three features makes this compound a high-value intermediate for developing targeted therapies.

Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's properties are prerequisites for successful and reproducible research. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 849833-86-9 | |

| Molecular Formula | C₈H₉BFNO₃ | |

| Molecular Weight | 196.97 g/mol | |

| IUPAC Name | [3-fluoro-4-(methylcarbamoyl)phenyl]boronic acid | |

| Synonyms | 3-fluoro-4-[(methylamino)carbonyl]phenylboronic acid | |

| SMILES | CNC(=O)C1=C(F)C=C(C=C1)B(O)O | |

| InChIKey | IVSXSBGNMOZTJR-UHFFFAOYSA-N | |

| Appearance | Typically a white to off-white solid |

Synthesis Pathway: A Validated Approach

While numerous proprietary methods exist, a common and logical synthetic route to this compound starts from a commercially available halogenated precursor. The following workflow illustrates a reliable method based on established organometallic principles.

Rationale: The core of this synthesis is the transformation of an aryl halide into a boronic acid. This is most efficiently achieved through a lithium-halogen exchange or Grignard formation, followed by quenching the resulting organometallic species with a trialkyl borate. This

A Technical Guide to the Solubility of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid in Organic Solvents

Executive Summary

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a key building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] Its utility in drug discovery hinges on its solubility, which dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides an in-depth analysis of the physicochemical properties governing the solubility of this compound. We present a qualitative solubility profile based on empirical data and theoretical principles, detail a rigorous experimental protocol for quantitative solubility determination, and offer expert insights into solvent selection for various research and development applications.

Introduction: The Significance of a Substituted Phenylboronic Acid

Boronic acids and their derivatives are indispensable tools in pharmaceutical research and development.[3] Their unique ability to act as stable, yet reactive, intermediates in carbon-carbon bond-forming reactions has accelerated the synthesis of novel drug candidates for a wide range of diseases, including cancer and viral infections.[2][4]

The subject of this guide, this compound (CAS 849833-86-9), incorporates several functional groups that enhance its utility:

-

The Boronic Acid Moiety (-B(OH)₂): The reactive center for cross-coupling reactions.

-

A Fluoro Group (-F): Often introduced to improve metabolic stability and binding affinity.[1]

-

A Methylcarbamoyl Group (-C(=O)NHCH₃): Provides a site for hydrogen bonding, influencing both solubility and interactions with biological targets.

Understanding and controlling the solubility of this molecule is a critical, non-trivial step in harnessing its synthetic potential. Poor solubility can lead to low reaction yields, challenging purifications, and unreliable results in biological assays.[5] This guide serves as a foundational resource for scientists and developers working with this versatile compound.

Physicochemical Profile

The solubility of a compound is a direct consequence of its molecular structure and properties. The key characteristics of this compound are detailed below.

| Property | Value | Source | Significance for Solubility |

| CAS Number | 849833-86-9 | [6] | Unique identifier for this specific chemical entity. |

| Molecular Formula | C₈H₉BFNO₃ | [7] | Indicates the elemental composition. |

| Molecular Weight | 196.97 g/mol | [7] | A moderate molecular weight, not inherently limiting solubility. |

| Appearance | White to off-white powder | [8] | Physical state at standard conditions. |

Structural Analysis: The molecule's structure reveals a complex interplay of polar and non-polar features. The phenyl ring provides a hydrophobic backbone, while the boronic acid, fluoro, and methylcarbamoyl groups introduce significant polarity and hydrogen bonding capabilities.

-

Hydrogen Bond Donors: The boronic acid -OH groups and the amide -NH group.

-

Hydrogen Bond Acceptors: The boronic acid -OH groups, the amide carbonyl C=O, and the fluoro -F atom.

This amphiphilic nature suggests that solubility will be highly dependent on the specific characteristics of the chosen solvent. Boronic acids are known to form dimeric or trimeric structures through intermolecular hydrogen bonding, which can reduce solubility in non-polar solvents.[9] Solvents capable of disrupting this self-association are essential for effective solvation.

Solubility Profile in Common Organic Solvents

While precise quantitative solubility data for this specific molecule is not widely published, a qualitative profile can be constructed based on the behavior of similar substituted phenylboronic acids and general chemical principles.[10][11][12]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, enabling them to disrupt the boronic acid's intermolecular hydrogen bonds and solvate the polar functional groups effectively. |

| Polar Protic | Methanol, Ethanol | Moderate | Alcohols can act as both hydrogen bond donors and acceptors, allowing favorable interactions. However, they must compete with the compound's self-association, which may limit solubility compared to polar aprotic solvents. |

| Ethers | THF, Diethyl Ether | Low to Moderate | Ethers are moderate hydrogen bond acceptors but have lower polarity. Phenylboronic acid itself shows high solubility in some ethers, but the added polar amide group may reduce compatibility.[10][11] |

| Chlorinated | Dichloromethane (DCM) | Low | DCM has low polarity and cannot participate in hydrogen bonding, making it a poor solvent for this highly functionalized molecule. |

| Non-Polar | Toluene, Hexane | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability required to overcome the strong intermolecular forces of the solute. |

Experimental Determination of Thermodynamic Solubility

To obtain precise, reliable data, experimental measurement is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its robustness and accuracy.[13][14]

Principle

An excess amount of the solid compound is agitated in a specific solvent for an extended period until the concentration of the dissolved solute in the solution reaches equilibrium with the remaining solid material. After separating the undissolved solid, the concentration of the supernatant is measured, representing the thermodynamic solubility.[14][15]

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a glass vial. The key is to ensure solid material remains at the end of the experiment.[14]

-

Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

-

Prepare at least three replicate samples for each solvent to ensure reproducibility.[16]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or orbital agitator set to a consistent temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. For some compounds, 48 hours may be necessary. Preliminary time-to-equilibrium studies are recommended.[13][16]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the suspended solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) into a clean analysis vial. This step is critical to remove all undissolved solid particles.[15]

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

-

Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

-

Analyze the standards and the sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the concentration of the dissolved compound in the sample against the calibration curve. This value represents the solubility.[16]

-

Workflow Visualization

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Practical Implications and Solvent Selection Strategies

-

For Synthesis (e.g., Suzuki Coupling): A solvent that fully dissolves both the boronic acid and the coupling partner is ideal. DMF and Acetonitrile are excellent starting points. If a reaction requires lower temperatures, the solubility in solvents like THF should be experimentally verified.

-

For Purification (Crystallization): The ideal crystallization system involves a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A binary solvent system, such as Ethanol/Water or Toluene/Ethanol , could be effective. The compound would be dissolved in a minimal amount of the "good" solvent (Ethanol) at reflux, and the "anti-solvent" (Water or Toluene) would be added dropwise until turbidity appears, followed by slow cooling.

-

For Biological Screening: Assays are typically performed in aqueous buffers, often with a small percentage of DMSO used to create a stock solution. Ensuring the compound's solubility in DMSO is high enough (e.g., >10 mM) is crucial for creating concentrated stocks that can be diluted into the final assay without precipitation.[5]

Conclusion

This compound is a molecule with complex solubility characteristics driven by an interplay of polar, hydrogen-bonding functional groups and a non-polar aromatic core. Its solubility is predicted to be highest in polar aprotic solvents like DMSO and DMF, making them primary choices for reaction media and stock solution preparation. For purification, mixed-solvent systems are likely required. This guide provides both the theoretical framework and a practical, robust protocol to empower researchers to confidently measure and leverage the solubility properties of this important chemical building block, ensuring more reliable and successful outcomes in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9 [matrix-fine-chemicals.com]

- 7. [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid | CAS 849833-86-9 | Catsyn [catsyn.com]

- 8. m.indiamart.com [m.indiamart.com]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Guide to the Synthesis of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Executive Summary

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (CAS: 849833-86-9) is a highly functionalized organoboron compound that has emerged as a critical building block in medicinal chemistry and drug discovery.[1] Its strategic importance lies in its utility as a versatile coupling partner in palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, for the construction of complex biaryl structures that form the core of many modern pharmaceuticals.[1][2][3] The molecule's unique architecture, featuring a fluorine atom to enhance metabolic stability, a methylcarbamoyl group for potential hydrogen bonding interactions with biological targets, and the reactive boronic acid moiety, makes it an invaluable intermediate.[1][2][4] This guide provides an in-depth examination of a robust and scalable synthetic route to this key compound, intended for researchers and drug development professionals. We will dissect the strategic considerations behind the chosen pathway, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of its primary application.

Introduction: The Strategic Value of Functionalized Arylboronic Acids

The Role of Boronic Acids in Modern Drug Discovery

The advent of palladium-catalyzed cross-coupling reactions has revolutionized synthetic organic chemistry, and the Suzuki-Miyaura reaction stands as a pillar of this transformation.[5] Boronic acids are central to this chemistry, offering a unique combination of stability, low toxicity, and high functional group tolerance.[3][6] In drug discovery, the ability to rapidly and reliably form carbon-carbon bonds is paramount for generating molecular diversity and conducting structure-activity relationship (SAR) studies.[3] The incorporation of boronic acid moieties into drug candidates themselves has also proven to be a successful strategy, with five FDA-approved drugs to date, highlighting their favorable pharmacological properties.[7][8]

Profile of this compound: A Privileged Scaffold

The target molecule, also known as N-Methyl 4-borono-2-fluorobenzamide[1], is a trifunctional reagent of significant interest. Its value is derived from the synergistic interplay of its constituent parts:

-

The Boronic Acid [-B(OH)₂]: This functional group is the reactive handle for Suzuki-Miyaura cross-coupling, enabling the formation of a C-C bond at the 1-position of the phenyl ring.[6][9]

-

The Fluoro Group [-F]: Located at the 3-position, the fluorine atom serves as a bioisostere for hydrogen. Its high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block metabolic oxidation, often leading to improved pharmacokinetic profiles such as enhanced bioavailability and a longer in-vivo half-life.[2][4]

-

The Methylcarbamoyl Group [-C(=O)NHCH₃]: This amide group at the 4-position provides a site for hydrogen bonding, which can be crucial for specific, high-affinity interactions with protein targets like enzymes or receptors.[1]

This specific combination of functional groups makes this compound a sought-after intermediate for synthesizing targeted therapies in areas such as oncology.[2]

Synthetic Strategy and Pathway Selection

Retrosynthetic Analysis

The most logical and convergent approach to synthesizing substituted phenylboronic acids involves the formation of the carbon-boron bond as a key final step. A retrosynthetic analysis of the target molecule leads to the disconnection of the C-B bond, identifying a halogenated precursor as the logical starting point.

References

- 1. CAS 849833-86-9: [3-fluoro-4-(methylcarbamoyl)phenyl]boron… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a specialized organoboron compound that has emerged as a critical reagent in the synthesis of complex pharmaceutical agents. Its unique trifunctionalized structure—featuring a boronic acid, a fluorine atom, and a methylcarbamoyl group—provides a versatile platform for medicinal chemists. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is instrumental in the formation of carbon-carbon bonds. The strategic placement of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate. Furthermore, the methylcarbamoyl group offers a site for hydrogen bonding, which can be pivotal for molecular recognition at the target protein. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this important synthetic building block.

Chemical Structure and IUPAC Name

The definitive chemical identity of this compound is established by its structure and systematic nomenclature.

Chemical Structure:

IUPAC Name: [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid[1][2]

Synonyms: N-Methyl-4-borono-2-fluorobenzamide, 3-Fluoro-4-(methylcarbamoyl)benzeneboronic acid

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 849833-86-9 | [1][2][3] |

| Molecular Formula | C8H9BFNO3 | [1][2][4] |

| Molecular Weight | 196.97 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥98% | [3][4] |

| Storage | Inert atmosphere, room temperature | [5] |

Synthesis and Characterization

Representative Synthetic Workflow

References

An In-Depth Technical Guide to Identifying Potential Biological Targets of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic Acid Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acid derivatives have emerged as a privileged scaffold in modern medicinal chemistry, with several FDA-approved drugs validating their therapeutic potential.[1][2] The unique electronic properties of the boron atom, particularly its ability to form reversible covalent bonds with biological nucleophiles, underpin their diverse pharmacological activities. This guide focuses on a specific, yet under-explored derivative, (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, providing a comprehensive framework for the identification and validation of its potential biological targets. We will delve into the structural rationale for target hypotheses, present detailed, field-proven experimental protocols for target discovery and validation, and offer insights into the interpretation of the resulting data. This document is intended to serve as a practical, hands-on manual for researchers embarking on the characterization of this and similar boronic acid-based compounds.

Introduction: The Therapeutic Promise of the Boronic Acid Pharmacophore

The journey of boronic acids from chemical curiosities to clinical realities has been transformative for drug discovery.[1][3] The initial apprehension regarding the potential toxicity of boron-containing compounds has been largely overcome through strategic chemical modifications that enhance stability and selectivity.[2][3] The utility of this class of compounds is exemplified by drugs such as bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, crisaborole (Eucrisa®), a phosphodiesterase-4 (PDE4) inhibitor for atopic dermatitis, and vaborbactam (Vabomere®), a β-lactamase inhibitor.[1][4][5]

The key to the biological activity of boronic acids lies in the empty p-orbital of the boron atom, which allows it to act as a Lewis acid and interact with nucleophilic residues, most notably the serine hydroxyl group in the active sites of enzymes.[6] This interaction can lead to the formation of a stable, tetrahedral boronate adduct, which often mimics the transition state of the enzymatic reaction, resulting in potent and reversible inhibition.[4]

Structural Dissection of this compound

The subject of this guide, this compound, possesses distinct structural features that are predicted to modulate its biological activity:

-

Boronic Acid Moiety : This is the primary pharmacophore, capable of forming reversible covalent bonds with diols and, more importantly, with the active site serine residues of various enzymes.[7]

-

Fluorine Substitution : The ortho-fluorine atom is an electron-withdrawing group that can increase the Lewis acidity of the boron atom, potentially enhancing its reactivity with nucleophiles.[8] Fluorine can also improve metabolic stability and membrane permeability.[7] Furthermore, aromatic fluorine can participate in hydrogen bonding and electrostatic interactions with protein targets.[9]

-

Methylcarbamoyl Group : This group, positioned para to the boronic acid, can act as both a hydrogen bond donor and acceptor, providing additional anchor points for binding within a protein's active site.[7] This can contribute to both the affinity and selectivity of the compound.

Hypothesized Biological Target Classes

Based on extensive literature precedent for arylboronic acids, the most probable class of biological targets for this compound derivatives are serine proteases .

Arylboronic acids are well-documented as potent competitive inhibitors of various serine proteases, including chymotrypsin and subtilisin.[10][11][12] The inhibition mechanism involves the formation of a tetrahedral adduct between the boronic acid and the catalytic serine residue in the enzyme's active site. The binding affinity is often pH-dependent and can be modulated by the substituents on the aromatic ring.[10][12]

Other potential target classes, while less documented for this specific scaffold, could include:

-

Serine Hydrolases : This broader superfamily of enzymes, which includes lipases and esterases, utilizes a catalytic serine and could be susceptible to inhibition by boronic acids.

-

Threonine Proteases : The proteasome, a key target in oncology, is a threonine protease, and its inhibition by the dipeptidyl boronic acid bortezomib sets a precedent.[3] While the phenylboronic acid scaffold is different, the potential for interaction with a catalytic threonine should not be dismissed.

A Practical Guide to Target Identification and Validation

The following sections provide detailed, step-by-step protocols for a multi-pronged approach to identifying and validating the biological targets of this compound.

Target Discovery: Unbiased Approaches

This technique relies on immobilizing the small molecule to a solid support to "fish" for its binding partners in a complex biological lysate.[9][13][14]

Protocol: Small Molecule Affinity Chromatography

-

Probe Synthesis : Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). The linker should be attached at a position that is not critical for target binding.

-

Immobilization : Covalently attach the synthesized probe to activated agarose beads according to the manufacturer's protocol. Prepare control beads with no immobilized ligand.

-

Lysate Preparation : Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and function.

-

Affinity Pull-down : Incubate the lysate with the ligand-conjugated beads and the control beads in parallel.

-

Washing : Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution : Elute the specifically bound proteins. This can be done by:

-

Competitive elution with an excess of the free this compound.

-

Changing the pH or ionic strength of the buffer.

-

Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification : Separate the eluted proteins by SDS-PAGE and identify the protein bands that are unique to the ligand-conjugated beads by in-gel tryptic digestion followed by LC-MS/MS analysis.[9]

Data Presentation: Comparison of Target Identification Methods

| Method | Advantages | Disadvantages |

| AC-MS | Unbiased; identifies direct binding partners; can be performed with native proteins. | Requires chemical modification of the compound; risk of non-specific binding; may miss weak or transient interactions.[15] |

| ABPP | Identifies functionally active enzymes; provides information on covalent modification sites; can be performed in living systems.[16] | Requires a probe with a reactive "warhead"; may not be suitable for all target classes. |

| Computational Docking | Cost-effective; provides structural insights into binding modes; can screen large virtual libraries of targets. | Predictions require experimental validation; accuracy depends on the quality of the protein structure and force field parameters. |

Workflow for Affinity Chromatography-Mass Spectrometry

Caption: Workflow for identifying protein targets using affinity chromatography-mass spectrometry.

ABPP utilizes chemical probes that covalently modify the active sites of specific enzyme families, allowing for their detection and quantification in complex proteomes.[16][17]

Protocol: Competitive ABPP for Serine Hydrolase Targets

-

Probe Selection : Use a broad-spectrum serine hydrolase probe, such as a fluorophosphonate (FP) probe coupled to biotin or a fluorescent tag.

-

Competitive Inhibition : Pre-incubate the proteome (cell lysate or live cells) with varying concentrations of this compound.

-

Probe Labeling : Add the FP probe to the pre-incubated proteome. The probe will only label the active sites of serine hydrolases that are not blocked by the boronic acid derivative.

-

Detection/Enrichment :

-

If using a fluorescent probe, visualize the labeled proteins by in-gel fluorescence scanning after SDS-PAGE separation. A decrease in fluorescence intensity for a specific band in the presence of the boronic acid indicates a potential target.

-

If using a biotinylated probe, enrich the labeled proteins using streptavidin beads.[18][19]

-

-

Target Identification : Identify the proteins that show reduced labeling in the presence of the boronic acid derivative by mass spectrometry.[20]

Workflow for Activity-Based Protein Profiling (ABPP)

Caption: Competitive ABPP workflow to identify enzyme targets.

Target Validation: In Silico and Biophysical Approaches

Molecular docking can predict the binding pose and estimate the binding affinity of the boronic acid derivative to a putative protein target identified in the discovery phase.[21]

Protocol: Molecular Docking of Boronic Acid Derivatives

-

Protein Preparation : Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation : Generate a 3D structure of this compound and optimize its geometry using a suitable force field.

-

Boron Parameterization : Standard docking software may not have parameters for boron. It is crucial to use a force field that has been specifically parameterized for boronic acids or to add these parameters manually.[3][6][7][22] The boron atom should be treated as capable of forming a covalent bond with the active site serine.

-

Covalent Docking : Perform a covalent docking simulation, defining the active site serine as the reactive residue. The docking algorithm will sample different conformations of the ligand and form a covalent bond with the serine.

-

Scoring and Analysis : Analyze the predicted binding poses and their corresponding docking scores. The best poses should show favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the surrounding amino acid residues.

Logical Flow for Covalent Molecular Docking

Caption: Logical workflow for performing covalent molecular docking.

To confirm that the boronic acid derivative inhibits the enzymatic activity of a putative target, it is essential to perform in vitro enzyme assays.

Protocol: IC50 Determination for a Serine Protease

-

Reagents : Prepare a stock solution of the serine protease, a suitable chromogenic or fluorogenic substrate, and a serial dilution of this compound in an appropriate assay buffer.[23]

-

Assay Setup : In a 96-well plate, add the enzyme, the boronic acid at different concentrations, and buffer.

-

Reaction Initiation : Initiate the reaction by adding the substrate to all wells.

-

Kinetic Measurement : Measure the rate of product formation (increase in absorbance or fluorescence) over time using a plate reader.[23]

-

Data Analysis : Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[24]

To directly measure the binding affinity and thermodynamics of the interaction between the boronic acid and its target protein, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable.[5]

Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization : Immobilize the purified target protein onto an SPR sensor chip.[2][12]

-

Ligand Injection : Inject a series of concentrations of this compound over the sensor chip surface.

-

Sensorgram Analysis : Monitor the change in the SPR signal over time to generate a sensorgram, which shows the association and dissociation of the ligand.

-

Affinity Determination : Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1][4]

Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation : Prepare highly pure and concentration-matched solutions of the target protein and the boronic acid derivative in the same buffer.[11][25][26]

-

Titration : Place the protein solution in the ITC sample cell and the boronic acid solution in the titration syringe.

-

Heat Measurement : Inject small aliquots of the boronic acid into the protein solution and measure the heat released or absorbed during the binding event.[11]

-

Thermodynamic Profile : Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10][11]

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for the systematic identification and validation of biological targets for this compound derivatives. By combining unbiased discovery methods like AC-MS and ABPP with in silico and biophysical validation techniques, researchers can confidently elucidate the mechanism of action of this and other novel boronic acid-based compounds. The strong precedent for serine protease inhibition by arylboronic acids provides a logical starting point for investigation. However, the unbiased nature of the proposed discovery workflows allows for the identification of unexpected targets, potentially opening new avenues for therapeutic intervention. The successful application of these methodologies will not only advance our understanding of the pharmacology of this specific compound but also contribute to the broader development of boronic acids as a versatile class of therapeutic agents.

References

- 1. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]

- 6. Development of AMBER Parameters for Molecular Simulations of Selected Boron-Based Covalent Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Parameterization of Boronates Using VFFDT and Paramfit for Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 13. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]

- 17. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. msbioworks.com [msbioworks.com]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Carborane Clusters in Computational Drug Design: A Comparative Docking Evaluation Using Autodock, Flexx, Glide and Surflex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. courses.edx.org [courses.edx.org]

- 25. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 26. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of Substituted Phenylboronic Acids

Introduction

Phenylboronic acids (PBAs) and their derivatives represent a versatile class of compounds that have garnered significant attention across diverse scientific disciplines, including synthetic, biological, medicinal, and materials chemistry.[1] Their unique ability to form reversible covalent bonds with compounds containing cis-diol functionalities is a key feature that underpins many of their applications.[2] This guide provides an in-depth exploration of the synthesis, key applications, and future potential of substituted phenylboronic acids, tailored for researchers, scientists, and professionals in drug development.

The core structure of phenylboronic acid consists of a phenyl group attached to a boronic acid moiety [-B(OH)₂].[3] The boron atom in this functional group possesses an empty p-orbital, rendering it a mild Lewis acid.[2][4] This Lewis acidity allows for interaction with diols to form stable five- or six-membered cyclic boronate esters.[5][6] The reversibility of this esterification reaction is crucial for applications such as sensors and drug delivery systems.[7] Furthermore, the phenyl ring can be readily functionalized with various substituents, which allows for the fine-tuning of the molecule's electronic and steric properties, thereby modulating its reactivity and specificity.[1]

I. The Synthetic Landscape: Crafting Substituted Phenylboronic Acids

The utility of substituted phenylboronic acids is predicated on their accessibility through various synthetic routes. The choice of synthetic strategy often depends on the desired substitution pattern and the available starting materials.

A. Grignard-Based Synthesis

A prevalent and classical method for the synthesis of phenylboronic acids involves the reaction of a phenylmagnesium bromide with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis of the resulting boronate ester.[3][5][8]

Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

Objective: To synthesize 4-methoxyphenylboronic acid from 4-bromoanisole.

Materials:

-

4-Bromoanisole

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-bromoanisole in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

-

Boration: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate, dissolved in anhydrous THF, is added dropwise while maintaining the low temperature. The reaction is stirred for several hours at this temperature and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction mixture is cooled in an ice bath, and aqueous HCl is slowly added to hydrolyze the boronate ester.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.

B. Other Synthetic Methodologies

Beyond the Grignard approach, several other methods are employed for the synthesis of substituted phenylboronic acids:

-

Suzuki-Miyaura Coupling: Transition metal-catalyzed coupling of aryl halides or triflates with diboronyl reagents is a powerful method for introducing the boronic acid functionality.[3][8]

-

Directed ortho-Metalation: This strategy allows for the regioselective synthesis of ortho-substituted phenylboronic acids by using a directing group to guide lithiation or other metalation at the position adjacent to the directing group.[8]

-

Aromatic C-H Functionalization: Direct borylation of C-H bonds using transition metal catalysts offers an atom-economical route to phenylboronic acids.[3][8]

The choice of synthetic route is critical as the position and nature of the substituent on the phenyl ring significantly influence the properties of the boronic acid. For instance, electron-withdrawing groups tend to lower the pKa of the boronic acid, increasing its acidity.[1]

II. Core Applications in Organic Synthesis

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in carbon-carbon bond formation.

A. The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of phenylboronic acids. This reaction facilitates the formation of biaryl structures by coupling a phenylboronic acid with an organohalide.[3][5][8] The mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of substituted phenylboronic acids have made this reaction a cornerstone of pharmaceutical and materials chemistry.[9]

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the phenyl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Other Synthetic Transformations

Beyond Suzuki coupling, substituted phenylboronic acids participate in a variety of other synthetic transformations, including:

-

Heck-type Cross-Coupling: Reactions with alkenes and alkynes.[3][8]

-

Halodeboronation: Regioselective replacement of the boronic acid group with a halogen.[3]

-

Petasis Reaction: An uncatalyzed reaction between an α-ketoacid, an amine, and a phenylboronic acid to generate α-amino acids.[3][8]

III. Biomedical and Therapeutic Frontiers

The ability of phenylboronic acids to interact with diols has been extensively exploited in the biomedical field for both diagnostic and therapeutic purposes.[10][11]

A. Glucose Sensing

A significant area of research has focused on the development of glucose sensors based on substituted phenylboronic acids.[5][11] The reversible binding of glucose, a polyol, to a phenylboronic acid moiety can be transduced into a measurable signal, typically a change in fluorescence or an electrochemical response.[12][13][14] This has led to the design of continuous glucose monitoring systems for individuals with diabetes.[12] The sensitivity and selectivity of these sensors can be tuned by modifying the substituents on the phenyl ring.[1]

Caption: Principle of a fluorescent glucose sensor using a phenylboronic acid derivative.

B. Drug Delivery and Targeting

Phenylboronic acid-functionalized materials are being explored as intelligent drug delivery systems.[10][15] These systems can be designed to release a therapeutic agent in response to specific stimuli, such as changes in glucose concentration or pH.[11] For example, insulin-loaded nanoparticles decorated with phenylboronic acid can release their cargo in the presence of high glucose levels.[11][15]

Furthermore, the overexpression of sialic acid, a sugar with a cis-diol moiety, on the surface of many cancer cells provides a target for phenylboronic acid-based therapies.[11][16][17] Nanoparticles functionalized with phenylboronic acid can selectively bind to these cancer cells, enabling targeted drug delivery and reducing off-target toxicity.[11][17]

C. Enzyme Inhibition

Derivatives of phenylboronic acid have shown promise as enzyme inhibitors.[16] A notable example is bortezomib, a dipeptidyl boronic acid that acts as a proteasome inhibitor and is used in the treatment of multiple myeloma.[16] The boron atom in bortezomib reversibly binds to the active site of the proteasome, inhibiting its function and leading to cancer cell death. Research is ongoing to develop other boronic acid-based inhibitors for various enzymes, including β-lactamases, which are responsible for antibiotic resistance.[16]

IV. Innovations in Materials Science

The dynamic nature of the boronate ester bond has made substituted phenylboronic acids attractive building blocks for advanced materials.

A. Self-Healing Materials

Polymers incorporating phenylboronic acid moieties can exhibit self-healing properties.[2] When the material is damaged, the reversible boronate ester bonds can break and reform, either autonomously or in response to an external stimulus like a change in pH, effectively repairing the damage.[2]

B. Stimuli-Responsive Gels

Hydrogels containing phenylboronic acids can undergo volume changes in response to variations in glucose concentration or pH. This property is being investigated for applications in soft robotics, microfluidics, and controlled release systems.[15]

V. Concluding Remarks and Future Outlook

Substituted phenylboronic acids are a remarkable class of compounds with a continuously expanding range of applications. From their foundational role in organic synthesis to their cutting-edge use in biomedicine and materials science, their versatility is undeniable. The ability to fine-tune their properties through synthetic modification ensures that they will remain at the forefront of chemical research for the foreseeable future. Future research will likely focus on the development of more sophisticated stimuli-responsive systems, novel therapeutic agents with enhanced specificity, and advanced materials with tailored properties.

References

- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnsparrowchemical.com [jnsparrowchemical.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. mdpi.com [mdpi.com]

- 7. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

A Technical Guide to the Electronic Effects of Fluorine on Phenylboronic Acid Reactivity

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] When applied to phenylboronic acids—a critical class of reagents in synthetic chemistry—fluorine substitution imparts a nuanced and powerful influence on molecular properties and reactivity. This guide provides an in-depth analysis of the electronic effects of fluorine on the phenylboronic acid scaffold. We will dissect the interplay between fluorine's inductive and resonance effects, quantify its impact on Lewis acidity, and explore the profound consequences for the kinetics and outcomes of cornerstone reactions like the Suzuki-Miyaura cross-coupling. This document is intended for researchers, chemists, and drug development professionals seeking to harness the unique properties of fluorinated phenylboronic acids to achieve specific synthetic goals and design novel molecular entities.

The Duality of Fluorine's Electronic Influence

At the heart of fluorine's effect on an aromatic system is a competition between two fundamental electronic forces: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma bond network.[4] This effect is distance-dependent and deactivates the entire aromatic ring by reducing its electron density.

-

Resonance Effect (+R): Fluorine's lone pair electrons can be donated into the pi-system of the benzene ring.[4][5] This electron-donating effect is position-dependent, primarily increasing electron density at the ortho and para positions.[5]

Crucially, in the case of fluorobenzene, the potent inductive effect (-I) generally outweighs the resonance effect (+R).[5][6] This net electron withdrawal deactivates the ring towards electrophilic aromatic substitution compared to benzene, yet the resonance contribution still directs incoming electrophiles to the ortho and para positions.[5] This duality is the key to understanding the behavior of fluorophenylboronic acids.

Diagram: Interplay of Inductive and Resonance Effects

The following diagram illustrates how fluorine's opposing electronic effects influence the electron density of the phenylboronic acid ring. The strong, distance-dependent inductive withdrawal (-I) is contrasted with the position-specific resonance donation (+R).

References

The Methylcarbamoyl Group: A Linchpin of Molecular Recognition in Drug Design

An In-depth Technical Guide to Understanding and Harnessing its Hydrogen Bonding Capabilities

Abstract

The methylcarbamoyl group, a fundamental structural motif in a multitude of therapeutic agents, exerts a profound influence on drug efficacy, selectivity, and pharmacokinetic properties. Its ability to engage in specific hydrogen bonding interactions is central to its role in molecular recognition at the active sites of biological targets. This guide provides a comprehensive exploration of the hydrogen bonding capabilities of the methylcarbamoyl group, offering a technical resource for researchers, medicinal chemists, and drug development professionals. We will delve into the fundamental principles governing its hydrogen bond donor and acceptor properties, detail robust experimental and computational methodologies for its characterization, and present strategic insights into its application and modulation in modern drug design.

Introduction: The Understated Importance of the Methylcarbamoyl Moiety

In the intricate dance of drug-receptor interactions, the ability to form strong and directional non-covalent bonds is paramount. Among the arsenal of functional groups employed by medicinal chemists, the amide bond is a cornerstone, and its derivative, the methylcarbamoyl group (-C(O)NHCH₃), offers a unique and versatile platform for establishing critical hydrogen bonds.[1][2] Its prevalence in pharmaceuticals is a testament to its favorable physicochemical properties, including good chemical and proteolytic stability, and its capacity to mimic the peptide bond.[3][4]

The methylcarbamoyl group is characterized by a planar structure due to the delocalization of the nitrogen lone pair into the carbonyl group. This arrangement presents a distinct hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to engage in a bidentate fashion with protein targets. Understanding the nuances of these interactions—their strength, directionality, and the influence of the surrounding molecular environment—is crucial for rational drug design. This guide will serve as a deep dive into the theoretical underpinnings and practical applications of the methylcarbamoyl group's hydrogen bonding prowess.

Fundamental Principles of Methylcarbamoyl Hydrogen Bonding

The hydrogen bonding behavior of the methylcarbamoyl group is best understood by examining its electronic structure and the properties of its constituent atoms. The electronegative oxygen atom of the carbonyl group creates a partial negative charge, making it a strong hydrogen bond acceptor. Conversely, the nitrogen atom, also electronegative, withdraws electron density from the attached hydrogen atom, resulting in a partial positive charge and rendering the N-H proton an effective hydrogen bond donor.[5]

The model compound N-methylacetamide (NMA) has been extensively studied to elucidate the fundamental hydrogen bonding characteristics of the methylcarbamoyl moiety.[6][7][8][9][10] These studies reveal that in both the solid and liquid states, NMA molecules form extensive hydrogen-bonded networks, primarily consisting of linear chains.[6][7][8] This propensity for self-association highlights the strength and directionality of the N-H···O=C interaction, which is analogous to the hydrogen bonding patterns observed in protein β-sheets.[6]

The geometry of the hydrogen bond is critical to its strength. Optimal interactions occur when the donor, the hydrogen atom, and the acceptor atom are nearly collinear. The typical N-H···O distance in such bonds is in the range of 2.5–2.7 Å.[11] The conformational flexibility of the methylcarbamoyl group, particularly the cis-trans isomerization around the C-N bond, can also influence its hydrogen bonding potential, although the trans conformation is generally more stable.[12][13][14][15]

Characterization of Methylcarbamoyl Hydrogen Bonds: A Methodological Overview

A multi-faceted approach, combining experimental and computational techniques, is essential for a thorough characterization of the hydrogen bonding interactions of the methylcarbamoyl group.

Experimental Methodologies

A variety of spectroscopic and structural techniques can be employed to probe hydrogen bonding:

-

Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for detecting hydrogen bonding.[10] The stretching frequency of the N-H bond is particularly sensitive to its environment. In the absence of hydrogen bonding, the N-H stretching vibration appears at a higher frequency (typically 3500-3300 cm⁻¹).[10] Upon hydrogen bond formation, this band shifts to a lower frequency (red-shifts) and often broadens, providing direct evidence of the interaction.[10] Similarly, the C=O stretching frequency (Amide I band) is also affected, typically showing a red-shift upon hydrogen bonding.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a wealth of information about hydrogen bonding in solution. The chemical shift of the amide proton is highly sensitive to its involvement in a hydrogen bond, typically shifting downfield upon bond formation.[16] Temperature coefficient studies, where the change in chemical shift with temperature is measured, can also be used to identify protons involved in intramolecular hydrogen bonds.[17] Furthermore, advanced techniques like 1H-15N HMQC can provide direct detection of hydrogen bonds.[16]

-

X-ray Crystallography: For compounds that can be crystallized, X-ray crystallography provides definitive, high-resolution structural information about hydrogen bonding interactions in the solid state.[18][19] It allows for the precise measurement of bond lengths, angles, and the overall geometry of the hydrogen-bonded network, providing invaluable insights into the preferred binding modes of the methylcarbamoyl group.[18][19]

Computational Methodologies

In silico approaches are indispensable for gaining a dynamic and energetic understanding of hydrogen bonding:

-

Molecular Dynamics (MD) Simulations: MD simulations provide an atomistic view of the dynamic behavior of a drug molecule and its interactions with its biological target or solvent over time.[20] By simulating the system's trajectory, one can analyze the formation, breaking, and persistence of hydrogen bonds involving the methylcarbamoyl group.[20][21] This allows for the identification of key interactions and an assessment of their stability.

-

Quantum Mechanical (QM) Calculations: QM methods, such as Density Functional Theory (DFT), offer a highly accurate means of calculating the geometric and energetic properties of hydrogen bonds.[22] These calculations can be used to determine optimized geometries, interaction energies, and vibrational frequencies, providing a detailed understanding of the intrinsic strength of the hydrogen bonds formed by the methylcarbamoyl group.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational technique used to study charge transfer and orbital interactions within a molecule.[22] In the context of hydrogen bonding, it can quantify the delocalization of electron density from the lone pair of the acceptor atom to the antibonding orbital of the donor N-H bond, providing a quantitative measure of the hydrogen bond's strength and covalent character.[22]

The Role of the Methylcarbamoyl Group in Molecular Recognition

The ability of the methylcarbamoyl group to act as both a hydrogen bond donor and acceptor makes it a powerful mediator of protein-ligand interactions.[1] It can form hydrogen bonds with a variety of amino acid residues, including the side chains of serine, threonine, asparagine, glutamine, and the backbone carbonyls and amides of the protein.[23]

A critical aspect of the methylcarbamoyl group's function is its ability to mimic the hydrogen bonding pattern of a peptide bond.[3] This makes it an excellent scaffold for designing peptidomimetics that can effectively interact with targets that naturally bind peptides. The directional nature of the hydrogen bonds it forms contributes significantly to the specificity and affinity of a ligand for its receptor.[24][25]

Intermolecular vs. Intramolecular Hydrogen Bonding

The methylcarbamoyl group can participate in both intermolecular and intramolecular hydrogen bonds.

-

Intermolecular Hydrogen Bonds: These are the interactions between the drug molecule and its biological target. They are fundamental to the binding affinity and selectivity of the drug.

-

Intramolecular Hydrogen Bonds: The formation of an intramolecular hydrogen bond within a drug molecule can have a profound impact on its properties.[26][27][28] By forming an internal hydrogen bond, the polar N-H and C=O groups can be shielded from the solvent, which can increase the molecule's lipophilicity and, consequently, its membrane permeability and oral bioavailability.[17][26][29] This strategy is particularly valuable for designing drugs in the "beyond Rule of Five" chemical space.[17]

Strategic Modulation of Hydrogen Bonding in Drug Design

Medicinal chemists can employ several strategies to modulate the hydrogen bonding capabilities of the methylcarbamoyl group to optimize drug properties.

Bioisosteric Replacement

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the drug's therapeutic profile.[30] For the amide bond, including the methylcarbamoyl group, several bioisosteres have been developed to enhance metabolic stability, modulate hydrogen bonding, and improve pharmacokinetic properties.[2][31][32][33]

Table 1: Common Bioisosteres for the Amide Group

| Bioisostere | Key Features | Impact on Hydrogen Bonding |

| 1,2,3-Triazole | Aromatic, stable five-membered ring. | Can act as a hydrogen bond acceptor. Lacks a hydrogen bond donor. |

| Oxadiazole | Heterocyclic ring with two nitrogens and one oxygen. | Can mimic the planarity and dipole moment of an amide. Acts as a hydrogen bond acceptor.[31] |

| Trifluoroethylamine | -NH-CH₂-CF₃ | The electronegative trifluoromethyl group mimics the carbonyl, and the N-H can act as a hydrogen bond donor.[32][33] |

| Carbamate | -O-C(O)-NH- | Structurally related to amides with good stability. Retains both hydrogen bond donor and acceptor capabilities.[3][4] |

Conformational Constraint

Incorporating the methylcarbamoyl group into a cyclic system can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. This can also be used to favor the formation of a specific intramolecular hydrogen bond, thereby enhancing membrane permeability.

Experimental and Computational Protocols

Protocol: Characterization of Intramolecular Hydrogen Bonding by ¹H NMR

Objective: To determine the presence of an intramolecular hydrogen bond involving the methylcarbamoyl N-H proton.

Methodology:

-

Sample Preparation: Dissolve the compound of interest in a deuterated solvent that is a poor hydrogen bond acceptor, such as CDCl₃ or C₆D₆, to minimize competing intermolecular hydrogen bonds with the solvent.

-

¹H NMR Spectra Acquisition: Acquire a series of ¹H NMR spectra at varying temperatures (e.g., from 298 K to 328 K in 5 K increments).

-

Data Analysis:

-

Identify the chemical shift (δ) of the methylcarbamoyl N-H proton at each temperature.

-

Plot the chemical shift of the N-H proton as a function of temperature.

-

Calculate the temperature coefficient (dδ/dT) in ppb/K.

-

-

Interpretation: A small temperature coefficient (typically < 3 ppb/K) is indicative of a proton involved in a strong intramolecular hydrogen bond, as it is shielded from the solvent. A larger temperature coefficient suggests that the proton is solvent-exposed and involved in intermolecular hydrogen bonds with the solvent.

Workflow: Computational Analysis of Hydrogen Bonds using MD Simulations

Objective: To analyze the stability and dynamics of hydrogen bonds formed by the methylcarbamoyl group in a protein-ligand complex.

Caption: Workflow for MD simulation and hydrogen bond analysis.

Methodology:

-

System Setup: Prepare the initial protein-ligand complex structure, solvate it in a water box, and add counter-ions to neutralize the system.

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (NVT ensemble) and then adjust the pressure (NPT ensemble) to equilibrate the system.

-

Production Run: Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.

-

Hydrogen Bond Analysis: Use analysis software (e.g., GROMACS, AMBER) to identify and analyze the hydrogen bonds formed between the methylcarbamoyl group and the protein throughout the trajectory. Key metrics to analyze include:

-

Occupancy: The percentage of simulation time a specific hydrogen bond exists.

-

Lifetime: The average duration of a hydrogen bond once it is formed.

-

Conclusion and Future Perspectives

The methylcarbamoyl group is a versatile and powerful functional group in drug design, largely due to its robust hydrogen bonding capabilities. A thorough understanding of its fundamental properties, coupled with the application of advanced experimental and computational techniques, enables medicinal chemists to rationally design molecules with improved potency, selectivity, and pharmacokinetic profiles. The strategic use of intramolecular hydrogen bonding and bioisosteric replacement will continue to be valuable tools in the development of next-generation therapeutics. As our understanding of the subtle interplay of non-covalent interactions continues to grow, so too will our ability to harness the full potential of the methylcarbamoyl group in the pursuit of novel and effective medicines.

References

- 1. The environment of amide groups in protein-ligand complexes: H-bonds and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen Bonding [chem.purdue.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure and hydrogen bonding in neat N-methylacetamide: classical molecular dynamics and Raman spectroscopy studies of a liquid of peptidic fragments. | Semantic Scholar [semanticscholar.org]

- 8. Structure and hydrogen bonding in neat N-methylacetamide: Classical molecular dynamics and raman spectroscopy studies of a liquid of peptidic fragments for Journal of Physical Chemistry B - IBM Research [research.ibm.com]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide – Oriental Journal of Chemistry [orientjchem.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 14. researchgate.net [researchgate.net]

- 15. (PDF) Conformers of Cis-N-Methylacetamide - Journal of [research.amanote.com]

- 16. researchgate.net [researchgate.net]

- 17. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. MDSIM360 [mdsim360.com]

- 21. HBonanza: A Computer Algorithm for Molecular-Dynamics-Trajectory Hydrogen-Bond Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Probing backbone hydrogen bonding in PDZ/ligand interactions by protein amide-to-ester mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 30. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 31. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. drughunter.com [drughunter.com]

- 33. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Methodological & Application

Application Notes & Protocol: Suzuki-Miyaura Coupling with (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biarylamides

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide focuses on a particularly relevant substrate class: biaryl structures containing a fluorinated and amide-functionalized ring, accessed via (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid. Such motifs are of profound interest in medicinal chemistry, where the fluorine atom can enhance metabolic stability and binding affinity, and the methylcarbamoyl group can serve as a key hydrogen bond donor/acceptor, improving pharmacokinetic properties.

However, the electronic nature of this specific boronic acid presents a unique set of challenges. The presence of two electron-withdrawing groups (fluoro and methylcarbamoyl) deactivates the boronic acid, potentially slowing the crucial transmetalation step and increasing the risk of competitive side reactions like protodeboronation.[4][5] This document provides a detailed, mechanistically grounded protocol designed to overcome these challenges and achieve high-yield coupling.

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational protocol design and troubleshooting. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide bond of the aryl halide partner, forming a Pd(II) intermediate. Electron-withdrawing groups on the aryl halide can accelerate this rate-limiting step.[9]

-

Transmetalation: This is the key step where the organic moiety is transferred from the boron atom to the palladium center. It requires the activation of the boronic acid by a base to form a more nucleophilic borate species.[10][11] For electron-deficient boronic acids like the one , this step can be sluggish and requires careful optimization of the base and solvent system.

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Key Parameters for Coupling with an Electron-Deficient Boronic Acid

The success of coupling with this compound hinges on the judicious selection of four key components: the palladium catalyst, the base, the solvent, and the temperature.

| Parameter | Recommended Choice | Rationale & Causality |

| Palladium Precatalyst | Buchwald Precatalysts (e.g., XPhos Pd G3/G4) or PEPPSI-type catalysts.[12][13] | These advanced precatalysts rapidly generate the active Pd(0) species, which is crucial for outcompeting the decomposition of the sensitive boronic acid.[4] Buchwald-type ligands (e.g., XPhos, SPhos) are bulky and electron-rich, which accelerates both the oxidative addition and the final reductive elimination steps.[12][14] |

| Base | Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃. | A strong base is required to form the borate anion, enhancing the nucleophilicity of the boronic acid for the sluggish transmetalation step.[11][12] K₃PO₄ and Cs₂CO₃ are often superior to carbonates like K₂CO₃ or Na₂CO₃ for challenging substrates.[12] |

| Solvent System | Anhydrous, polar aprotic solvents, often with a small amount of water. (e.g., 1,4-Dioxane/H₂O (10:1), THF/H₂O (10:1)). | Aprotic solvents like dioxane or THF are excellent for solubilizing the organic reagents and catalyst complex. A controlled amount of water can facilitate the dissolution of the inorganic base and assist in the transmetalation step. However, excess water can promote protodeboronation.[15] |

| Temperature | 80–110 °C. | Elevated temperatures are typically necessary to drive the reaction to completion, especially when using less reactive coupling partners like aryl chlorides.[12] Reaction progress should be monitored to avoid prolonged heating that could lead to degradation. |

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for different aryl halides.

Materials:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2–1.5 equiv)

-

XPhos Pd G3 (or similar advanced precatalyst) (1–2 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv), finely ground

-

Degassed 1,4-Dioxane and Degassed Water (e.g., 10:1 ratio)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Best palladium catalysts for coupling fluorinated boronic acids

Application Note & Protocol